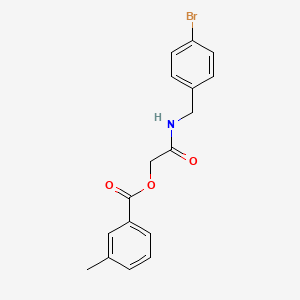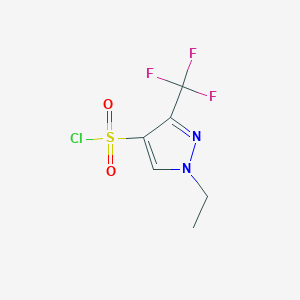![molecular formula C13H15FN4O2S2 B2960353 2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2034604-71-0](/img/structure/B2960353.png)
2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a thiadiazole ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
作用机制
Target of Action
The compound, also known as N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide, appears to have a complex mechanism of action. It is suggested that the compound may interact with 5-HT1A receptors , and it may also act as an aromatase inhibitor .
Mode of Action
The nitrogen atoms of the 1,2,5-thiadiazol-3-yl ring in the compound could potentially bind to the iron in the heme moiety of CYP-450 . This interaction could lead to the inhibition of the aromatase enzyme, which is crucial for the biosynthesis of estrogens .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, the inhibition of the aromatase enzyme can disrupt the biosynthesis of estrogens, leading to a decrease in estrogen levels . Additionally, the compound’s potential interaction with 5-HT1A receptors could influence serotonin signaling .
Pharmacokinetics
It is suggested that the compound’s ability to form hydrogen bonds with different targets could improve itspharmacokinetics , pharmacological , and toxicological properties .
Result of Action
The compound’s action can lead to several molecular and cellular effects. For instance, the inhibition of the aromatase enzyme can lead to a decrease in estrogen levels, which could potentially be beneficial in the treatment of estrogen-dependent cancers . Additionally, the compound’s potential interaction with 5-HT1A receptors could influence serotonin signaling, which could have implications for mood and behavior .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized from thiosemicarbazide and an appropriate nitrile under acidic conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the sulfonamide group is added via a reaction with a sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
科学研究应用
2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
相似化合物的比较
Similar Compounds
1,2,4-thiadiazole derivatives: These compounds share the thiadiazole ring but differ in the position of the nitrogen atoms.
1,3,4-thiadiazole derivatives: These compounds have a similar structure but with different substitution patterns.
Uniqueness
2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is unique due to the presence of the fluorine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2S2/c14-11-3-1-2-4-12(11)22(19,20)17-10-5-7-18(8-6-10)13-9-15-21-16-13/h1-4,9-10,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOOQEZJPAPWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2F)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2960281.png)

![methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2960287.png)
![N-(2-chlorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2960288.png)




